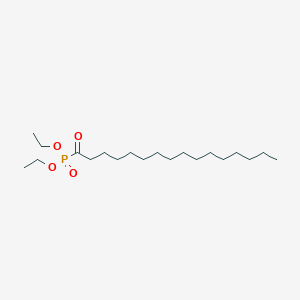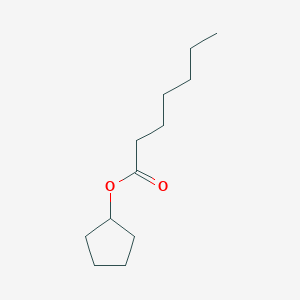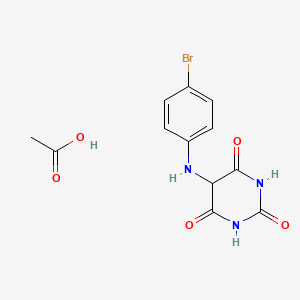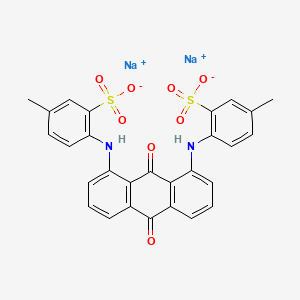![molecular formula C21H24N2O B14730203 N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine CAS No. 5467-90-3](/img/structure/B14730203.png)
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring, a phenyl group, and an ethoxyethanamine moiety. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-chloroquinoline with phenylmagnesium bromide to form 2-phenylquinoline. This intermediate is then reacted with ethylene oxide in the presence of a base to yield 2-(2-hydroxyethoxy)-1-phenylquinoline. Finally, the hydroxyl group is converted to an amine via reaction with dimethylamine under reductive amination conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Doxylamine Succinate: Shares a similar structure but with a pyridine ring instead of quinoline.
Carbinoxamine: Another related compound with antihistamine properties.
Diphenhydramine: A well-known antihistamine with a similar ethoxyethanamine moiety.
Uniqueness
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine is unique due to its quinoline ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
5467-90-3 |
|---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-phenyl-1-quinolin-2-ylethoxy)ethanamine |
InChI |
InChI=1S/C21H24N2O/c1-21(24-16-15-23(2)3,18-10-5-4-6-11-18)20-14-13-17-9-7-8-12-19(17)22-20/h4-14H,15-16H2,1-3H3 |
InChI Key |
YDJVFOAHQRFWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=NC3=CC=CC=C3C=C2)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


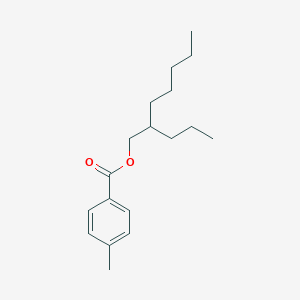
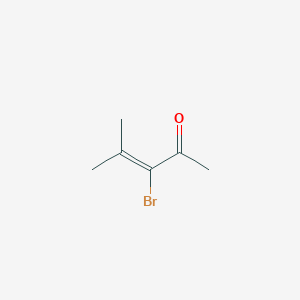
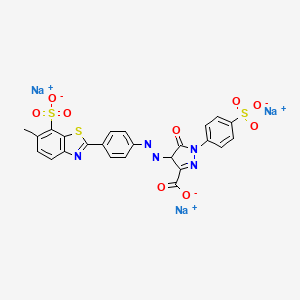
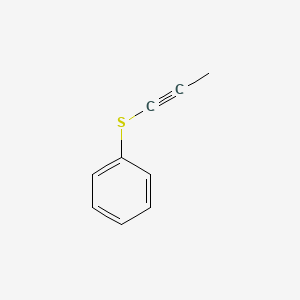
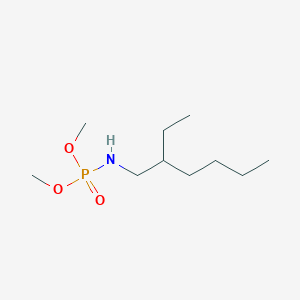
![N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide](/img/structure/B14730138.png)
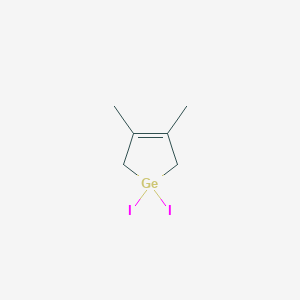
![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)

